molecular formula C8H2F6O B6323173 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride CAS No. 1262415-95-1

4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride

Cat. No.: B6323173
CAS No.: 1262415-95-1
M. Wt: 228.09 g/mol
InChI Key: UAOWMYOPRFSWNX-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride is an organic compound with the chemical formula C8H2F6O. It is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzoyl fluoride core. This compound is known for its high reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed difluoroolefination of benzyl tosylates, which allows for the efficient introduction of difluoro and trifluoromethyl groups .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar catalytic processes. The use of palladium catalysts is favored due to their efficiency and ability to produce high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated aromatic compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride involves its high reactivity due to the presence of multiple fluorine atoms. These atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The compound’s molecular targets and pathways are primarily related to its ability to act as a reactive intermediate in organic synthesis .

Properties

IUPAC Name

4,5-difluoro-2-(trifluoromethyl)benzoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F6O/c9-5-1-3(7(11)15)4(2-6(5)10)8(12,13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOWMYOPRFSWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)C(F)(F)F)C(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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